molecular formula C18H19NO B14485575 1-(9H-Carbazol-9-yl)hexan-1-one CAS No. 65501-65-7

1-(9H-Carbazol-9-yl)hexan-1-one

Cat. No.: B14485575
CAS No.: 65501-65-7
M. Wt: 265.3 g/mol
InChI Key: QUCYAIGMXYBUAU-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)hexan-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound features a carbazole moiety attached to a hexanone chain, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Carbazol-9-yl)hexan-1-one typically involves the reaction of 9H-carbazole with a hexanone derivative under specific conditions. One common method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base to deprotonate the carbazole, followed by the addition of a hexanone derivative . The reaction is carried out under an inert atmosphere, such as argon, and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Carbazol-9-yl)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(9H-Carbazol-9-yl)hexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Carbazol-9-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hexanone chain, which imparts distinct chemical and physical properties compared to other carbazole derivatives. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .

Properties

CAS No.

65501-65-7

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-carbazol-9-ylhexan-1-one

InChI

InChI=1S/C18H19NO/c1-2-3-4-13-18(20)19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,2-4,13H2,1H3

InChI Key

QUCYAIGMXYBUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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